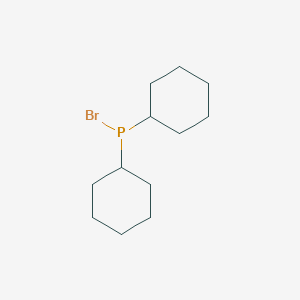
Bromo(dicyclohexyl)phosphane
Description
Bromo(dicyclohexyl)phosphane is a tertiary phosphine ligand characterized by a phosphorus atom bonded to two cyclohexyl groups and one bromine atom. This compound is notable for its steric bulk and electronic properties, which make it valuable in organometallic chemistry and catalysis.
Properties
CAS No. |
100384-03-0 |
|---|---|
Molecular Formula |
C12H22BrP |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
bromo(dicyclohexyl)phosphane |
InChI |
InChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
SCUJZKWBTRNTDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
Synonyms |
Dicyclohexylphosphinbromid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphane Compounds
Steric and Electronic Properties
Phosphane ligands are often evaluated based on their cone angles (a measure of steric bulk) and electronic donor/acceptor capabilities.
*Estimated based on analogous dicyclohexylphosphane derivatives .
- Steric Effects : this compound exhibits a cone angle (~164°) comparable to other bulky ligands like SPhos, making it suitable for stabilizing low-coordination metal centers. In contrast, triphenylphosphane (145°) is less bulky, often leading to faster ligand substitution rates .
- Electronic Effects: The bromine substituent introduces a mild electron-withdrawing effect, unlike electron-donating groups (e.g., methoxy in SPhos or dimethylamino in ’s ligand). This property may reduce electron density at the metal center, influencing catalytic activity .
Anticancer Activity (Inferred from Structural Analogs)
Gold(I) phosphane complexes, such as those in , demonstrate cytotoxicity dependent on ligand hydrophobicity and steric effects.
Binding Interactions with Biomolecules
Phosphane ligands in gold complexes exhibit strong binding to plasma proteins (e.g., BSA, Ksv ~10⁴ M⁻¹) and weak DNA interactions (Ksv ~10³ M⁻¹) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


